molecular formula C8H2N4S B1280911 2,1,3-Benzothiadiazole-4,7-dicarbonitrile CAS No. 20138-79-8

2,1,3-Benzothiadiazole-4,7-dicarbonitrile

Cat. No. B1280911
CAS RN: 20138-79-8
M. Wt: 186.2 g/mol
InChI Key: POMSJEIURSYOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN) is a small organic molecule that has been assessed for electrocatalytic hydrogen evolution on a glassy carbon electrode . It shows a hydrogen production Faradaic efficiency of 82% in the presence of salicylic acid .


Molecular Structure Analysis

The molecular formula of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile is C8H2N4S . The InChI code is 1S/C8H2N4S/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H . The Canonical SMILES is C1=C(C2=NSN=C2C(=C1)C#N)C#N .


Chemical Reactions Analysis

In the presence of O2, BTDN – ˙, the natural lifetime of which is 10 s at pH 7.0, decays with a rate constant of (1.5 ± 0.2)× 10 8 dm 3 mol –1 s –1 . Photolysis of solutions containing BTDN, ethylenediaminetetra-acetic acid disodium salt (EDTA), and cetyltrimethylammonium bromide (CTAB) micelles at pH 5.5 produces the radical anion, BTDN˙, with BTDN acting both as an electron acceptor and as a chromophore .


Physical And Chemical Properties Analysis

The molecular weight of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile is 186.20 g/mol . It has a topological polar surface area of 102 Ų . The compound has a complexity of 268 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole: derivatives are pivotal in the development of OLEDs. Their strong electron-withdrawing ability enhances the electronic properties of organic materials, making them suitable for use in OLEDs . The construction of molecules with the core unit of 2,1,3-Benzothiadiazole can lead to improved photoluminescent compounds that are essential for OLED functionality.

Organic Solar Cells

The compound’s derivatives serve as important acceptor units in organic solar cells. By improving the electron-accepting properties, they contribute to the efficiency of photovoltaic devices . This is crucial for the development of more sustainable energy sources.

Organic Field-Effect Transistors (OFETs)

In OFETs, 2,1,3-Benzothiadiazole derivatives are used due to their ability to transport electrons efficiently. This property is beneficial for creating high-performance OFETs with better charge carrier mobility .

Dye-Sensitized Solar Cells (DSSCs)

Donor-acceptor-donor (D-A-D) structures with 2,1,3-Benzothiadiazole as an internal acceptor are investigated for their use in DSSCs. These structures help in the absorption and conversion of solar energy into electricity, which is a key aspect of DSSC technology .

Photovoltaic Applications

Cyano derivatives of 2,1,3-Benzothiadiazole , such as 2,1,3-Benzothiadiazole-4,7-dicarbonitrile , are promising precursors for photovoltaic applications. They are explored for their potential in electrocatalytic hydrogen production and as semiconductors in various photovoltaic devices .

Metal Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-Benzothiadiazole compounds are used in metal coordination chemistry to form complexes with metals like zinc. These complexes have applications in crystal engineering of organic solids, which is important for the design of new materials with desired properties .

Safety And Hazards

The safety information for 2,1,3-Benzothiadiazole-4,7-dicarbonitrile indicates that it should be stored sealed in dry conditions at 2-8°C . The hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye damage . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

2,1,3-benzothiadiazole-4,7-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4S/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMSJEIURSYOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942170
Record name 2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4,7-dicarbonitrile

CAS RN

20138-79-8
Record name 2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Reactant of Route 3
2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Reactant of Route 4
2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Reactant of Route 5
2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Reactant of Route 6
2,1,3-Benzothiadiazole-4,7-dicarbonitrile

Q & A

Q1: What are the key electrochemical properties of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN)?

A: Research using pulse radiolysis and cyclic voltammetry techniques revealed that BTDN undergoes a one-electron reduction in aqueous solutions, forming a radical anion (BTDN–˙). [] This reduction is characterized by a reduction potential of -506 ± 10 mV (cyclic voltammetry) and -490 ± 10 mV (pulse radiolysis). [] The BTDN–˙ species exhibits a characteristic optical absorption spectrum with maxima at 360, 460, 500, 630, and 680 nm, remaining consistent across pH 2.6-7.0. [] This suggests a low pKa for BTDN–˙, corroborated by ab initio calculations. []

Q2: How does the structure of BTDN–˙ contribute to its reactivity?

A: The electron spin resonance (ESR) spectrum of BTDN–˙ provides insight into its reactivity. [] The spectrum indicates hyperfine coupling constants (aH = 0.24 mT, aNA = 0.39 mT, aNB = 0.08 mT) attributed to interactions between the unpaired electron and the hydrogen (H), ring nitrogen (NA), and cyano nitrogen (NB) atoms, respectively. [] These couplings reflect the distribution of electron density within the radical anion and can influence its reactivity towards other molecules.

Q3: Can BTDN mediate electron transfer reactions, and what factors influence this process?

A: Yes, BTDN demonstrates potential as an electron mediator in photochemical systems. Studies show that BTDN, when incorporated into systems like micelles [, ] or vesicle bilayers, [, ] can facilitate electron transfer between donor and acceptor molecules. For instance, under photochemical conditions, BTDN mediates electron transfer from 4-morpholine-ethanesulphonic acid (MES) to anthraquinone-1,5-disulphonate within cationic micelles and across dioctadecyldimethylammonium bromide vesicle bilayers. [] The efficiency of this process is influenced by factors like pH, concentration of surfactants (like cetyltrimethylammonium bromide), and the type of electron donor employed. [, ]

Q4: What insights do we gain from the photochemical reduction of BTDN in the presence of ethylenediaminetetra-acetic acid disodium salt (EDTANa2) and micelles?

A: Research shows that BTDN undergoes photochemical reduction in the presence of EDTANa2 and cetyltrimethylammonium bromide (CTAB) micelles at a pH range of 5–5.5. [] This process leads to the formation of the radical anion BTDN–˙, confirmed through its characteristic visible and ESR spectra. [] Interestingly, BTDN acts as both an electron acceptor and a chromophore in this reaction. [] Further studies revealed that the efficiency of this reduction process is influenced by factors such as pH, CTAB concentration, and EDTANa2 concentration, highlighting the importance of the microenvironment in modulating BTDN's photochemical behavior. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.